(4-Methyl-benzyl)-(3-pentafluoroethylsulfanylpropyl)-amine
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Overview
Description
(4-Methyl-benzyl)-(3-pentafluoroethylsulfanylpropyl)-amine is an organic compound characterized by the presence of a benzyl group substituted with a methyl group and a pentafluoroethylsulfanylpropyl group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-benzyl)-(3-pentafluoroethylsulfanylpropyl)-amine typically involves multi-step organic reactions. One common method starts with the preparation of 4-Methylbenzyl alcohol, which is then converted to 4-Methylbenzyl chloride through chlorination. The 4-Methylbenzyl chloride is then reacted with 3-pentafluoroethylsulfanylpropylamine under suitable conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction environments to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-benzyl)-(3-pentafluoroethylsulfanylpropyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzyl ring.
Scientific Research Applications
(4-Methyl-benzyl)-(3-pentafluoroethylsulfanylpropyl)-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4-Methyl-benzyl)-(3-pentafluoroethylsulfanylpropyl)-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: An aromatic ketone with similar structural features.
4-Methylbenzyl cyanide: Another compound with a 4-Methylbenzyl group.
Diethyl 4-Methylbenzylphosphonate: A related compound with a phosphonate group.
Uniqueness
(4-Methyl-benzyl)-(3-pentafluoroethylsulfanylpropyl)-amine is unique due to the presence of the pentafluoroethylsulfanylpropyl group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where such properties are desired.
Properties
Molecular Formula |
C13H16F5NS |
---|---|
Molecular Weight |
313.33 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]-3-(1,1,2,2,2-pentafluoroethylsulfanyl)propan-1-amine |
InChI |
InChI=1S/C13H16F5NS/c1-10-3-5-11(6-4-10)9-19-7-2-8-20-13(17,18)12(14,15)16/h3-6,19H,2,7-9H2,1H3 |
InChI Key |
XGRKDNGXEJVPMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNCCCSC(C(F)(F)F)(F)F |
Origin of Product |
United States |
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